DOPE-TLR7a -

DOPE-TLR7a

Catalog Number: EVT-10986856
CAS Number:
Molecular Formula: C57H93N6O12P
Molecular Weight: 1085.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under immunostimulatory agents and is primarily sourced from synthetic processes that involve lipid conjugation techniques. The TLR7 agonist used in this compound is designed to mimic viral RNA, thus triggering an immune response through the activation of dendritic cells and other immune cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of DOPE-TLR7a involves several key steps:

  1. Conjugation: The TLR7 agonist is chemically modified to introduce a carboxyl group, allowing it to react with the amino group of DOPE through an amide bond formation. This process typically employs coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate the reaction.
  2. Purification: After synthesis, the product undergoes purification using methods such as high-performance liquid chromatography (HPLC) to ensure that unreacted materials and by-products are removed, yielding a high-purity conjugate.
  3. Characterization: Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and integrity of the synthesized DOPE-TLR7a.
Molecular Structure Analysis

Structure and Data

DOPE-TLR7a consists of a lipid tail derived from dioleoylphosphatidylethanolamine linked to a TLR7 agonist molecule. The molecular structure can be represented as follows:

  • Lipid portion: Dioleoylphosphatidylethanolamine contributes to the hydrophobic character, facilitating membrane interactions.
  • Agonist portion: The TLR7 agonist component is characterized by its ability to mimic nucleic acids, which is crucial for activating TLR7.

The molecular weight of DOPE-TLR7a varies depending on the specific TLR7 agonist used but typically falls within a range that supports cellular uptake and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in forming DOPE-TLR7a is an amide bond formation between the carboxyl group of the TLR7 agonist and the amino group of DOPE. This reaction can be depicted as follows:

DOPE NH2+TLR7a COOHDOPE TLR7a+H2O\text{DOPE NH}_2+\text{TLR7a COOH}\rightarrow \text{DOPE TLR7a}+\text{H}_2\text{O}

This reaction is facilitated by coupling agents that activate the carboxyl group, enhancing its reactivity towards nucleophiles such as amines.

Mechanism of Action

Process and Data

DOPE-TLR7a functions by activating Toll-like receptor 7, which is predominantly expressed in dendritic cells and other immune cells. Upon binding with its ligand, DOPE-TLR7a triggers a cascade of intracellular signaling pathways leading to:

  1. Cytokine Production: Enhanced secretion of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha.
  2. Dendritic Cell Activation: Increased maturation and antigen-presenting capabilities of dendritic cells.
  3. Adaptive Immunity Induction: Promotion of T-helper cell responses, leading to robust adaptive immunity against tumors or pathogens.

Data from studies indicate that formulations including DOPE-TLR7a exhibit significantly improved immune responses compared to free TLR7 agonists alone.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: DOPE-TLR7a shows amphiphilic properties due to its lipid component, allowing it to self-assemble into micelles or liposomes in aqueous environments.
  • Stability: The conjugate demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Particle Size: When formulated into nanoparticles or liposomes, particle size typically ranges from 100 nm to 200 nm, optimizing cellular uptake.

These properties enhance its potential for use in drug delivery systems aimed at targeted immunotherapy.

Applications

Scientific Uses

DOPE-TLR7a has several promising applications in scientific research and therapeutic contexts:

  1. Cancer Immunotherapy: It is being investigated for its potential to enhance anti-tumor immunity when used in combination with checkpoint inhibitors.
  2. Vaccine Development: The compound serves as an adjuvant in vaccine formulations, improving immune responses against specific antigens.
  3. Infectious Disease Treatment: Its ability to activate innate immunity makes it suitable for developing therapies against viral infections.

Properties

Product Name

DOPE-TLR7a

IUPAC Name

[(2R)-3-[2-[[4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Molecular Formula

C57H93N6O12P

Molecular Weight

1085.4 g/mol

InChI

InChI=1S/C57H93N6O12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-50(64)72-45-49(75-51(65)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-74-76(68,69)73-41-40-59-55(66)48-38-36-47(37-39-48)44-63-54-52(60-57(63)67)53(58)61-56(62-54)71-43-42-70-3/h18-21,36-39,49H,4-17,22-35,40-46H2,1-3H3,(H,59,66)(H,60,67)(H,68,69)(H2,58,61,62)/b20-18-,21-19-/t49-/m1/s1

InChI Key

NFNAPLYFBJBKSH-QKLVPKOFSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.